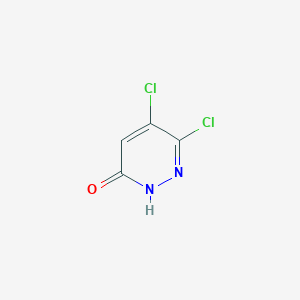

5,6-Dichloropyridazin-3(2H)-one

Description

The exact mass of the compound 5,6-Dichloropyridazin-3(2H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269135. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,6-Dichloropyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dichloropyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)7-8-4(2)6/h1H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDZPWHMUXKPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NNC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313340 | |

| Record name | 5,6-Dichloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17285-36-8 | |

| Record name | 17285-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dichloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5,6-Dichloropyridazin-3(2H)-one from mucochloric acid

An In-depth Technical Guide to the Synthesis of 5,6-Dichloropyridazin-3(2H)-one from Mucochloric Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 5,6-Dichloropyridazin-3(2H)-one, a pivotal heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. We will delve into the underlying chemical principles, a detailed experimental protocol, and the critical safety considerations inherent in this process. The synthesis leverages the highly functionalized and commercially available starting material, mucochloric acid, to construct the pyridazinone core through a robust cyclocondensation reaction.

Foundational Principles: Reactants and Mechanism

A thorough understanding of the starting materials and the reaction pathway is fundamental to achieving a successful and reproducible synthesis. The transformation hinges on a classical cyclocondensation between an activated dicarbonyl equivalent and a dinucleophile.

Reactant Deep Dive

-

Mucochloric Acid (3,4-dichloro-5-hydroxy-2(5H)-furanone): This compound is a versatile C4 building block.[1] Its structure contains multiple reactive sites: a lactone (cyclic ester), two vinyl chloride moieties, and a hemiacetal hydroxyl group.[1] For this synthesis, the crucial reactivity lies in the lactone's carbonyl group, which is susceptible to nucleophilic attack, and the overall structure which serves as the backbone for the resulting pyridazinone ring. Mucochloric acid is valued as an inexpensive starting material for various heterocycles and other complex organic molecules.[1][2]

-

Hydrazine (N₂H₄): Hydrazine is a potent dinucleophile used to form the N-N bond characteristic of the pyridazine ring system.[3] Due to its high toxicity, reactivity, and potential carcinogenicity, anhydrous hydrazine is rarely used in this context.[4][5] Instead, more stable and safer forms are employed:

-

Hydrazine Hydrate (N₂H₄·H₂O): A solution of hydrazine in water, which is less volatile and flammable than its anhydrous counterpart.[4]

-

Hydrazine Sulfate (N₂H₆SO₄): A stable, non-volatile salt. To utilize it, a base (such as sodium acetate) is required to liberate the free hydrazine nucleophile in situ. This method offers excellent control over the concentration of free hydrazine in the reaction medium.

-

Reaction Mechanism: Cyclocondensation

The formation of the 5,6-Dichloropyridazin-3(2H)-one ring from mucochloric acid and hydrazine is a classic example of a condensation reaction to form a heterocycle. The process can be understood through the following key steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of the mucochloric acid lactone.

-

Ring Opening: This attack leads to the opening of the furanone ring, forming a linear hydrazide intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the aldehyde (or its hydrated form) at the other end of the C4 chain.

-

Dehydration: A molecule of water is eliminated, resulting in the formation of the six-membered dihydropyridazinone ring.

-

Tautomerization: The intermediate rapidly tautomerizes to the more thermodynamically stable aromatic pyridazin-3(2H)-one structure.

The overall transformation is visually represented in the following reaction pathway diagram.

Field-Proven Experimental Protocol

This protocol is based on established and verified literature procedures, providing a reliable method for laboratory-scale synthesis.[6]

Materials and Equipment

| Reagent / Material | Specification | Purpose |

| Mucochloric Acid | ≥98% | Starting Material |

| Hydrazine Sulfate | ≥99% | Hydrazine Source |

| Sodium Acetate (Anhydrous) | ≥99% | Base |

| Deionized Water | N/A | Solvent/Recrystallization |

| Round-bottom flask (250 mL) | - | Reaction Vessel |

| Magnetic Stirrer & Stir Bar | - | Agitation |

| Heating Mantle / Oil Bath | - | Temperature Control |

| Condenser | - | Prevent Solvent Loss |

| Buchner Funnel & Flask | - | Filtration |

| pH paper or meter | - | Reaction Monitoring |

Step-by-Step Synthesis Workflow

The entire process, from setup to purification, should be performed within a certified chemical fume hood.

Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add mucochloric acid (e.g., 3.9 g).

-

Dissolution: Add deionized water and begin stirring while warming the solution to between 80-100°C to fully dissolve the starting material.[6]

-

Reagent Addition: In a separate beaker, prepare a mixture of hydrazine sulfate (e.g., 3.1 g) and sodium acetate (e.g., 3.0 g). Add this solid mixture to the stirred, hot solution of mucochloric acid.[6]

-

Reaction: Maintain the temperature and continue stirring. The reaction is typically rapid. Monitor for the formation of a precipitate.

-

Isolation: Once the reaction is complete, allow the mixture to cool slowly to room temperature to facilitate crystallization.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with a small amount of cold deionized water to remove any soluble impurities. For higher purity, the crude product should be recrystallized from hot water. A typical yield of pure, crystalline 4,5-dichloro-3-pyridazone is around 80%, with a melting point of 199-200°C.[6]

Critical Safety and Handling Protocols

The handling of hydrazine and its derivatives necessitates strict adherence to safety protocols due to their significant health risks.[4][5]

Hazard Assessment and Mitigation

| Chemical | Primary Hazards | Recommended Controls |

| Mucochloric Acid | Corrosive, skin/eye irritant. | Handle in fume hood, wear standard PPE. |

| Hydrazine Sulfate | Acutely Toxic , Carcinogen , Corrosive, Sensitizer.[4] | Mandatory use of a chemical fume hood .[7] Use appropriate gloves (butyl rubber or chloroprene recommended).[4][8] Avoid generating dust. |

Required Personal Protective Equipment (PPE) and Controls

-

Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood to prevent inhalation exposure.[4][7] Safety showers and eyewash stations must be readily accessible.[8]

-

Personal Protective Equipment:

-

Flame-resistant lab coat.

-

ANSI Z87.1-compliant safety goggles and a face shield, especially during reagent transfer.[4]

-

Gloves: Butyl rubber or chloroprene gloves are recommended for handling hydrazine solutions due to their high resistance.[8] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[4]

-

Emergency and Waste Disposal Procedures

-

Spills: Do not attempt to clean up a hydrazine spill yourself. Evacuate the area, notify others and your supervisor, and call emergency responders (911).[4]

-

Exposure:

-

Waste Disposal: All hydrazine-containing waste is considered particularly hazardous. It must be collected in a clearly labeled, dedicated hazardous waste container, separate from other chemical waste streams, for professional disposal.[7]

Conclusion

The is an efficient and reliable method for producing a valuable heterocyclic intermediate. The reaction's success depends on a clear understanding of the condensation mechanism, careful control of reaction conditions, and an unwavering commitment to the stringent safety protocols required for handling hydrazine derivatives. This guide provides the foundational knowledge and practical steps for researchers to safely and effectively perform this important chemical transformation.

References

-

Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules, 14(9), 3512-3521. Available from: [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2012). Molecules, 17(11), 13358-13371. Available from: [Link]

-

Hydrazine Standard Operating Procedure. (n.d.). University of Washington, Environmental Health & Safety. Available from: [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). (2018). University of California, Riverside, Environmental Health & Safety. Available from: [Link]

- Synthesis method of 3-amino-6-chloropyridazine. (2015). Google Patents (CN104844523A).

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (2021). ResearchGate. Available from: [Link]

-

Synthesis and chemistry of pyridazin-3(2H)-ones. (2017). ScienceDirect. Available from: [Link]

-

Safety and Handling of Hydrazine. (1981). Defense Technical Information Center (DTIC). Available from: [Link]

-

Novel anti-cancer agents derived from mucochloric acid. (2015). TSI Journals. Available from: [Link]

-

Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalized Starting Materials. (2012). ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Unique Pyridazines. (2022). Liberty University. Available from: [Link]

- Process for purification of 3,6-dichloropyridazine. (1961). Google Patents (US3004027A).

-

Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. (2023). MDPI. Available from: [Link]

-

Synthesis of 4,5-dichloro-3-pyridazone. (n.d.). PrepChem.com. Available from: [Link]

- Preparation method of 3, 6-dichloropyridazine. (2021). Google Patents (CN112645883A).

-

Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2021). MDPI. Available from: [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal. Available from: [Link]

-

Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. (2012). Royal Society of Chemistry. Available from: [Link]

-

Novel one pot synthesis of substituted 1,2,4-triazines. (2008). ARKIVOC. Available from: [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences. Available from: [Link]

-

Hydrazide-Hydrazones in the Synthesis of 1,3,4-Oxadiazine, 1,2,4-Triazine and Pyrazole Derivatives with Antitumor Activities. (2010). Molecules, 15(6), 3926-3939. Available from: [Link]

- Preparation of mucochloric acid. (1958). Google Patents (US2821553A).

-

The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. (2012). Molecules, 17(11), 13582-13593. Available from: [Link]

-

Hydrazine. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Method for synthetizing 3,6-dichloropyridazine. (2015). Patsnap (CN104447569A). Available from: [Link]

- Method for synthetizing 3,6-dichloropyridazine. (2015). Google Patents (CN104447569A).

-

Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (n.d.). LibreTexts Chemistry. Available from: [Link]

-

Wolff-Kishner Reduction. (n.d.). Organic Chemistry Portal. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. ehs.ucsb.edu [ehs.ucsb.edu]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. prepchem.com [prepchem.com]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. arxada.com [arxada.com]

An In-depth Technical Guide to the NMR Characterization of 5,6-Dichloropyridazin-3(2H)-one

Abstract: This technical guide provides a comprehensive framework for the structural characterization of 5,6-Dichloropyridazin-3(2H)-one using Nuclear Magnetic Resonance (NMR) spectroscopy. Pyridazinone scaffolds are prevalent in medicinal chemistry, making unambiguous structural confirmation a critical step in drug discovery and development. This document moves beyond a simple recitation of data, offering a deep dive into the experimental causality, from sample preparation to the logic of 2D NMR correlation analysis. It is intended for researchers, chemists, and drug development professionals who require a robust, self-validating methodology for the analysis of this and structurally related heterocyclic compounds.

Introduction: The Importance of Structural Verification

5,6-Dichloropyridazin-3(2H)-one is a key synthetic intermediate used in the development of novel pharmaceuticals and agrochemicals. Its reactivity is dictated by the arrangement of its chloro, carbonyl, and amine functionalities. A critical aspect of its chemistry is the potential for tautomerism between the lactam form (pyridazin-3(2H)-one) and the lactim form (3-hydroxypyridazine). NMR spectroscopy is the definitive tool for confirming that the lactam form is the predominant tautomer in solution, a crucial piece of information for predicting its chemical behavior.

This guide will detail the necessary one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments that, when used in concert, provide an unassailable confirmation of the molecule's structure.

Experimental Design & Rationale

The foundation of reliable NMR data lies in meticulous sample preparation and a logically structured experimental workflow. The choices made at this stage directly impact spectral quality and the validity of the final interpretation.

Protocol: NMR Sample Preparation

The objective is to obtain a clear, homogeneous solution free of particulate matter, which can degrade spectral resolution through magnetic field inhomogeneity.[1]

Materials:

-

5,6-Dichloropyridazin-3(2H)-one (15-25 mg for ¹³C and 2D NMR)[2]

-

High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[1]

-

Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended.

-

Pasteur pipette and cotton or glass wool for filtration.[1]

Rationale for Solvent Selection: DMSO-d₆ is the solvent of choice for several reasons. First, its high polarity effectively dissolves the pyridazinone scaffold. Second, its hydrogen-bond accepting nature slows the chemical exchange of the N-H proton, resulting in a sharper, more easily identifiable resonance compared to what might be observed in a non-polar solvent like CDCl₃. The residual solvent peak of DMSO-d₆ (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) is well-defined and serves as an excellent internal reference.[3]

Step-by-Step Procedure:

-

Weighing: Accurately weigh 15-25 mg of the sample into a clean, dry vial. Preparing the sample in a separate vial simplifies the dissolution process.[2]

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex or gently agitate until the sample is fully dissolved. Visually inspect against a light source to ensure no solid particles remain.

-

Filtration: Pack a small, tight plug of cotton or glass wool into the narrow section of a Pasteur pipette.[1]

-

Transfer: Using the pipette, filter the sample solution directly into the NMR tube. This removes any micro-particulates that could interfere with the magnetic field homogeneity (shimming). The final sample height in the tube should be at least 4.5 cm.[1]

-

Labeling & Insertion: Cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean with a lint-free tissue.[4]

NMR Data Acquisition Workflow

A hierarchical approach to data acquisition ensures that each experiment builds upon the last, creating a self-validating dataset.

Caption: Logical workflow for NMR structural elucidation.

Spectral Interpretation: A Step-by-Step Analysis

The following sections detail the analysis of each spectrum, culminating in the complete structural assignment of 5,6-Dichloropyridazin-3(2H)-one.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme will be used.

Caption: Structure and numbering of 5,6-Dichloropyridazin-3(2H)-one.

¹H NMR Analysis

The ¹H NMR spectrum is the simplest and provides the initial proton count. For this molecule, two signals are expected:

-

N-H Proton (H2): A broad singlet, whose chemical shift is highly dependent on concentration and temperature. In DMSO-d₆, it is expected to appear significantly downfield (>10 ppm) due to hydrogen bonding with the solvent.

-

C-H Proton (H4): A sharp singlet. Its chemical environment is influenced by the adjacent electron-withdrawing carbonyl group (C3) and the electronegative nitrogen atom (N1), leading to a downfield shift. A related compound, 3,6-dichloropyridazine, shows its protons at 7.57 ppm, providing a reasonable estimate.[5]

¹³C{¹H} and DEPT-135 Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms, while the DEPT-135 experiment distinguishes carbons based on the number of attached protons.[6]

-

Expected ¹³C Signals: Four distinct carbon signals are predicted.

-

C3 (C=O): A quaternary carbon, expected far downfield (~160 ppm) due to the double bond to oxygen. It will be absent in the DEPT-135 spectrum.

-

C5 & C6 (C-Cl): These carbons are attached to electronegative chlorine atoms, shifting them downfield. Their exact positions can be confirmed with 2D NMR. They are quaternary with respect to hydrogen and will be absent in the DEPT-135 spectrum.

-

C4 (C-H): This is the only carbon attached to a proton. It will appear as a positive signal in the DEPT-135 spectrum, confirming it as a methine (CH) group.[6]

-

2D NMR: Unambiguous Structural Confirmation

Two-dimensional correlation experiments are essential for assembling the molecular fragments identified in the 1D spectra.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.[7] For 5,6-Dichloropyridazin-3(2H)-one, the HSQC spectrum will show a single cross-peak, definitively linking the proton signal of H4 to the carbon signal of C4. This provides a critical anchor point for further analysis.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the cornerstone of the structural proof, revealing correlations between protons and carbons over two or three bonds.[7] This allows for the assembly of the entire carbon skeleton.

Expected Key HMBC Correlations:

-

From H4: The proton at position 4 should show correlations to the adjacent carbons C3, C5, and C6. The correlation to the carbonyl carbon C3 is particularly diagnostic.

-

From H2 (N-H): The N-H proton should show correlations to nearby carbons, most notably C3 and C4. This confirms the position of the N-H group relative to the carbonyl and methine carbons.

Caption: Key expected HMBC correlations for structural confirmation.

Summary of Spectroscopic Data

The following table summarizes the expected NMR data for 5,6-Dichloropyridazin-3(2H)-one based on the analysis of related structures and general principles.[5][8][9] Actual values may vary slightly based on spectrometer frequency and sample conditions.

| Atom # | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | DEPT-135 | Key HMBC Correlations from ¹H |

| 2 | >10.0 | broad s | - | - | C3, C4 |

| 3 | - | - | ~160-165 | Absent | - |

| 4 | ~7.6 | s | ~125-135 | + | C3, C5, C6 |

| 5 | - | - | ~140-150 | Absent | - |

| 6 | - | - | ~140-150 | Absent | - |

Conclusion

The combination of 1D and 2D NMR techniques provides a definitive and self-validating method for the characterization of 5,6-Dichloropyridazin-3(2H)-one. The ¹H and ¹³C spectra establish the presence of the correct number and type of protons and carbons. The DEPT-135 experiment confirms the existence of a single CH group. Finally, the HSQC and, most critically, the HMBC experiments unambiguously connect these individual nuclei, confirming the overall molecular structure, connectivity, and the predominance of the lactam tautomer in solution. This rigorous workflow ensures the highest level of scientific integrity for researchers in synthetic chemistry and drug development.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

-

Heinisch, G., & Holzer, W. (1990). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Magnetic Resonance in Chemistry. Available at: [Link]

-

University of Wisconsin-Madison. (2020). NMR Sample Preparation. Available at: [Link]

-

University of Cambridge Department of Chemistry. (n.d.). How to make an NMR sample. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

-

PubChem. (n.d.). 5,6-Dichloropyridazin-3(2H)-one. Available at: [Link]

-

Besada, P., Costas, T., Vila, N., Chessa, C., & Terán, C. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives. Available at: [Link]

-

ResearchGate. (n.d.). a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra. Available at: [Link]

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

-

South Dakota State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

Sources

- 1. How to make an NMR sample [chem.ch.huji.ac.il]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. scienceopen.com [scienceopen.com]

- 4. as.nyu.edu [as.nyu.edu]

- 5. 3,6-Dichloropyridazine(141-30-0) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

mass spectrometry analysis of 5,6-Dichloropyridazin-3(2H)-one

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5,6-Dichloropyridazin-3(2H)-one

Authored by a Senior Application Scientist

Foreword: Charting the Analytical Landscape for a Privileged Scaffold

In the landscape of modern drug discovery and agrochemical development, the pyridazinone core represents a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds.[1][2] Within this class, 5,6-Dichloropyridazin-3(2H)-one stands out as a critical synthetic intermediate, a versatile building block for constructing more complex molecules with potential therapeutic or herbicidal properties.[3] Its precise characterization is not merely an academic exercise; it is a foundational requirement for robust synthesis, reaction monitoring, and quality control.

Mass spectrometry (MS) provides the most definitive and sensitive tool for this purpose. However, the analysis of a halogenated, heterocyclic molecule like this is nuanced. It requires a strategic approach that anticipates its behavior under various ionization conditions and predicts its fragmentation pathways. This guide eschews a generic, step-by-step format. Instead, it offers a holistic, field-proven strategy, grounded in first principles, to empower researchers to develop and interpret mass spectrometry data for this specific analyte with confidence and authority.

Part 1: Foundational Physicochemical & Structural Profile

Before any analysis, a thorough understanding of the analyte's properties is paramount. This knowledge directly informs our choice of analytical technique and interpretation of the resulting spectra.

5,6-Dichloropyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone ring substituted with two chlorine atoms. Its key properties, sourced from authoritative databases, are summarized below.[4]

| Property | Value | Significance for MS Analysis |

| Molecular Formula | C₄H₂Cl₂N₂O | Defines the elemental composition. |

| Average Molecular Weight | 164.979 g/mol | Used for general calculations and solution preparation. |

| Monoisotopic Mass | 163.9544181 Da | Crucial Value: This is the exact mass of the most abundant isotopic variant (¹²C₄¹H₂³⁵Cl₂¹⁴N₂¹⁶O) and the value we expect to observe in high-resolution mass spectrometry.[4] |

| Structure | The presence of two nitrogen atoms, a carbonyl group, and two chlorine atoms dictates the molecule's fragmentation behavior and ionization potential. |

Part 2: The Dichotomous Isotopic Signature - A Key Identifier

The most telling feature of 5,6-Dichloropyridazin-3(2H)-one in any mass spectrum is its isotopic pattern, dictated by the natural abundance of chlorine isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic triplet of peaks:

-

M+: The peak corresponding to the molecule containing two ³⁵Cl isotopes.

-

M+2: The peak for the molecule with one ³⁵Cl and one ³⁷Cl.

-

M+4: The peak for the molecule with two ³⁷Cl isotopes.

The theoretical intensity ratio for this triplet is approximately 100:65:10 (or 9:6:1) .[5] Observing this specific pattern is a powerful, nearly irrefutable confirmation of the presence of a dichloro-compound. Any deviation from this ratio could suggest the presence of co-eluting impurities or a misidentified compound.

Part 3: Strategic Workflow for Comprehensive Analysis

A multi-faceted approach using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended for a complete characterization. GC-MS provides robust fragmentation data via Electron Ionization (EI), while LC-MS/MS offers high sensitivity and applicability to quantitative studies via Electrospray Ionization (ESI).

Caption: Dual-pathway analytical workflow for the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is ideal for generating a reproducible fragmentation pattern that can serve as a fingerprint for the compound. The hard ionization technique, Electron Ionization (EI), provides rich structural information.

-

Rationale: EI at 70 eV imparts significant energy into the molecule, inducing extensive and predictable fragmentation. This creates a detailed mass spectrum that is highly characteristic of the molecule's structure.[6]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like Ethyl Acetate or Dichloromethane.

-

GC System:

-

Inlet: Set to 250°C with a split ratio of 20:1. A higher temperature ensures complete volatilization.

-

Column: Use a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). This provides good separation for semi-polar compounds.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes. This gradient ensures good peak shape and elution.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS System:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Analyzer: Quadrupole.

-

Scan Mode: Full Scan from m/z 40 to 300. This range will capture the molecular ion and all significant fragments.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS with ESI is the preferred method for high-sensitivity detection and quantification, particularly from complex matrices like reaction mixtures or biological samples.[7][8]

-

Rationale: ESI is a soft ionization technique that typically preserves the molecular ion, forming either a protonated adduct [M+H]⁺ or a deprotonated adduct [M-H]⁻. This allows for the selection of the precursor ion for subsequent fragmentation (MS/MS), enabling highly specific and sensitive detection.[7]

Step-by-Step Protocol:

-

Sample Preparation: Prepare a stock solution of 1 mg/mL in Acetonitrile. Dilute further in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile) to a working concentration of 1-10 µg/mL for initial method development.

-

LC System:

-

Column: Use a C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation for positive ion mode.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

MS System:

-

Ion Source: Electrospray Ionization (ESI), run in both positive and negative ion modes initially to determine the best response. The lactam proton is acidic, making negative mode viable, while the nitrogen atoms can be protonated in positive mode.

-

Key ESI Parameters (Positive Mode):

-

Capillary Voltage: 3.5 kV

-

Drying Gas (N₂): 10 L/min at 325°C

-

Nebulizer Pressure: 40 psi

-

-

Analyzer: Triple Quadrupole.

-

Scan Mode:

-

Full Scan (MS1): Scan from m/z 100 to 300 to identify the precursor ion ([M+H]⁺ at m/z 165).

-

Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 165) in the first quadrupole, fragment it with Argon in the collision cell (Q2), and scan for the resulting product ions in the third quadrupole.

-

-

Part 4: Deciphering the Spectra - Predicted Fragmentation Pathways

The true expertise in mass spectrometry lies in interpreting the fragmentation data to confirm a structure. Based on the principles of mass spectral fragmentation of halogenated and heterocyclic compounds, we can predict the primary pathways.[5][9][10]

Predicted EI Fragmentation

Under the high-energy conditions of EI, the initial event is the formation of a radical cation, M⁺• at m/z 164 . This energetically unstable species will undergo a cascade of fragmentation reactions.

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

-

Loss of a Chlorine Radical (α-Cleavage): The most favorable initial fragmentation is often the loss of a halogen radical, leading to a stable cation. Expect a prominent peak at m/z 129 ([M-Cl]⁺).[9]

-

Loss of Carbon Monoxide: The carbonyl group can be eliminated as a neutral CO molecule, a common fragmentation for cyclic ketones and lactams. This would yield a radical cation at m/z 136 ([M-CO]⁺•).

-

Sequential Losses: Subsequent fragmentation of the primary ions will occur. The ion at m/z 129 may lose CO to form an ion at m/z 101 , or lose HCN to form an ion at m/z 102 .

Predicted ESI-MS/MS Fragmentation (Positive Ion Mode)

In ESI, we start with the protonated molecule, [M+H]⁺ at m/z 165 . This is an even-electron species, and its fragmentation in the collision cell (CID) is driven by the elimination of stable, neutral molecules.

Caption: Predicted ESI-CID fragmentation of the protonated molecule.

-

Loss of HCl: The most likely fragmentation is the loss of a neutral hydrogen chloride molecule. This is a very stable loss and will produce a strong product ion at m/z 129 .

-

Loss of Carbon Monoxide: Similar to EI, the loss of neutral CO is also a probable pathway, yielding a product ion at m/z 137 .

-

Further Fragmentation: The ion at m/z 129 can be further fragmented at higher collision energy, likely losing CO to produce a product ion at m/z 101 .

Part 5: Application in Quantitative Analysis

For quantitative studies, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard. By selecting a specific precursor ion and monitoring a unique product ion, we achieve exceptional sensitivity and selectivity.

Based on the predicted fragmentation, the following MRM transitions would be excellent candidates for a quantitative assay of 5,6-Dichloropyridazin-3(2H)-one.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |

| 5,6-Dichloropyridazin-3(2H)-one | 165 ([M+H]⁺) | 129 ([M+H-HCl]⁺) | Quantifier: Most intense and specific transition. |

| 5,6-Dichloropyridazin-3(2H)-one | 165 ([M+H]⁺) | 101 ([M+H-HCl-CO]⁺) | Qualifier: Confirms identity by maintaining a consistent ion ratio with the quantifier. |

Conclusion: An Integrated Analytical Mandate

The mass spectrometric analysis of 5,6-Dichloropyridazin-3(2H)-one is a clear demonstration of how fundamental principles must be integrated with strategic experimental design. The key identifiers for this molecule are its definitive monoisotopic mass of 163.954 and its characteristic 100:65:10 isotopic pattern for the M⁺• or [M+H]⁺ cluster. A combined GC-MS and LC-MS/MS approach provides a comprehensive characterization, with EI fragmentation revealing a detailed structural fingerprint and ESI-MS/MS enabling highly sensitive and specific quantification. The predictive fragmentation pathways outlined herein serve as a robust roadmap for any researcher, scientist, or drug development professional seeking to confidently identify, characterize, and quantify this pivotal chemical entity.

References

-

PubChem. (n.d.). 5,6-Dichloropyridazin-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Daoui, S., Direkel, Ş., Ibrahim, M. M., Tüzün, B., Chelfi, T., Al-Ghorbani, M., ... & Karrouchi, K. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Available from: [Link]

-

El-Gazzar, A. R. B. A., Youssef, A. M., & El-Gendy, M. A. (2016). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 21(11), 1438. Available from: [Link]

-

Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. Retrieved from [Link]

-

Akhtar, T., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. Available from: [Link]

-

Chemical-Suppliers. (n.d.). 5,6-Dichloro-3(2H)-pyridazinone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A. 3-Chloro-N-phenyl-pyridin-2-amine (1). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Course Material. Available from: [Link]

-

Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. Available from: [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2688. Available from: [Link]

-

Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Semantic Scholar. Retrieved from [Link]

-

Glish, G. L., & Cooks, R. G. (2012). Direct analysis of herbicides by paper spray ionization mass spectrometry. Analytical Methods, 4(9), 2633-2638. Available from: [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.

- Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

-

Liu, X., et al. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 11(17), 2661. Available from: [Link]

-

MDPI. (n.d.). Special Issue : Mass Spectrometry-Based Approaches in Natural Products Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Retrieved from [Link]

-

Chen, Y. H., et al. (2013). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl. Chemical Communications, 49(75), 8344-8346. Available from: [Link]

-

Kyoto University Research Information Repository. (n.d.). Analysis of toxic substances by gas chromatography/multiphoton ionization/time-of-flight mass spectrometry. Retrieved from [Link]

- Google Search. (n.d.). .

Sources

- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 5,6-Dichloropyridazin-3(2H)-one | C4H2Cl2N2O | CID 320690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Spectroscopic Properties of 5,6-Dichloropyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Tautomerism

5,6-Dichloropyridazin-3(2H)-one is a molecule that can exist in tautomeric forms: the lactam and lactim structures. The predominant form is typically the lactam, 5,6-Dichloropyridazin-3(2H)-one. However, the presence of the lactim tautomer, 3-hydroxy-5,6-dichloropyridazine, can be influenced by factors such as solvent and temperature. This dynamic equilibrium is a critical consideration for the accurate interpretation of spectroscopic data.

Figure 1: Tautomeric equilibrium of 5,6-Dichloropyridazin-3(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[1] For 5,6-Dichloropyridazin-3(2H)-one, both ¹H and ¹³C NMR are instrumental.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by its simplicity. A key feature is the signal from the N-H proton of the pyridazinone ring. The chemical shift of this proton is sensitive to the solvent and concentration due to its acidic nature and potential for hydrogen bonding.

Table 1: ¹H NMR Spectral Data in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~13.5 | broad singlet | 1H |

| C4-H | ~7.8 | singlet | 1H |

Causality Behind Observations:

-

The significant downfield chemical shift of the N-H proton is characteristic of a lactam and is influenced by hydrogen bonding. Its broadness arises from quadrupolar relaxation of the adjacent nitrogen and chemical exchange.

-

The C4-H proton appears as a singlet due to the absence of adjacent protons for spin-spin coupling, providing a clear marker for this position on the ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data in DMSO-d₆

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C3 (C=O) | ~158 |

| C5 (C-Cl) | ~132 |

| C6 (C-Cl) | ~130 |

| C4 | ~130 |

Causality Behind Observations:

-

The carbonyl carbon (C3) resonates at a low field (~158 ppm) due to the deshielding effect of the electronegative oxygen atom.

-

The carbons bonded to chlorine (C5 and C6 ) are also shifted downfield, a direct consequence of the electronegativity of the chlorine atoms.

-

The C4 carbon signal is found in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.[2][3][4][5]

Table 3: Key IR Absorption Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400-3500 | Medium, Broad |

| C=O Stretch (Lactam) | 1670-1690 | Strong |

| C=C and C=N Stretches | 1580-1620 | Medium |

| C-Cl Stretch | 700-800 | Strong |

Causality Behind Observations:

-

The broad N-H stretching band is a result of intermolecular hydrogen bonding.

-

A strong, sharp peak in the 1670-1690 cm⁻¹ region is a definitive indicator of the carbonyl group in a six-membered lactam.

-

The C=C and C=N stretching vibrations of the pyridazinone ring give rise to absorptions in the 1580-1620 cm⁻¹ range.

-

The strong absorption in the fingerprint region is characteristic of the C-Cl stretching vibration.

Figure 2: Workflow for Infrared Spectroscopy Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.[6][7][8][9]

Table 4: UV-Vis Absorption Data

| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | ~290 | ~5,000 | π → π |

| Methanol | ~288 | ~5,200 | π → π |

Causality Behind Observations: The strong absorption band around 290 nm is attributed to a π → π electronic transition* within the conjugated system of the pyridazinone ring. The high molar absorptivity is characteristic of such allowed transitions. The slight shift in λₘₐₓ with solvent polarity (solvatochromism) reflects changes in the interaction between the solvent and the molecule's electronic states.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and fragmentation pattern of a compound.[10][11][12]

For 5,6-Dichloropyridazin-3(2H)-one (Molecular Weight: ~165 g/mol ), the mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will appear as a cluster of peaks at m/z 164, 166, and 168 with a relative intensity ratio of approximately 9:6:1.

Predicted Fragmentation Pathways:

-

Loss of CO: A common fragmentation for cyclic carbonyl compounds.

-

Loss of Cl: Cleavage of a carbon-chlorine bond.

-

Loss of HCl: Elimination of hydrogen chloride.

Figure 3: Predicted major fragmentation pathways in Mass Spectrometry.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1]

-

Acquisition: Utilize a 400 MHz or higher NMR spectrometer. For ¹H NMR, acquire data over a spectral width of 0-15 ppm. For ¹³C NMR, use a spectral width of 0-200 ppm with proton decoupling.[13]

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry KBr.

-

Pellet Formation: Use a hydraulic press to form a transparent pellet from the mixture.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using an FTIR spectrometer.[14]

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of known concentration in a UV-transparent solvent (e.g., ethanol).[15][16]

-

Acquisition: Use a dual-beam spectrophotometer to record the absorbance from 200 to 400 nm, after obtaining a baseline with the pure solvent.[15][16]

-

Analysis: Determine λₘₐₓ and calculate the molar absorptivity using the Beer-Lambert law.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use electron ionization (EI) at 70 eV.[12]

-

Analysis: Separate and detect the ions based on their mass-to-charge ratio.

References

- Infrared Spectroscopy (IR) - Experimental Design. (n.d.).

- Experiment 11 — Infrared Spectroscopy. (n.d.).

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).

- Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments.

- Experimental Methods in Chemical Engineering: Ultraviolet Visible Spectroscopy|UV-Vis. (n.d.). Request PDF - ResearchGate.

- FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts.

- Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility.

- Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.).

- Electronic Supplementary Information (ESI). (n.d.). The Royal Society of Chemistry.

- 5,6-Dichloropyridazin-3(2H)-one | C4H2Cl2N2O | CID 320690. (n.d.). PubChem.

- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). European Journal of Engineering and Technology Research.

- 1H-NMR Organic Structure Guide. (n.d.). PDF | Nuclear Magnetic Resonance Spectroscopy - Scribd.

- 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. (n.d.).

- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences.

- Infrared Spectroscopy. (n.d.). MSU chemistry.

- Lecture 13: Experimental Methods. (2011, March 29). Eugene E. Kwan.

- How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. (2025, February 7). YouTube.

- Supporting Information. (n.d.). ScienceOpen.

- IR Spectroscopy Tutorial. (n.d.). Organic Chemistry at CU Boulder.

- NMR Protocols and Methods. (n.d.). Springer Nature Experiments.

- Tips and tricks for successful MASS spec experiments. (n.d.). Proteintech.

- UV-vis and CD spectra of 1:. (n.d.).

- UV-Visible Spectroscopy for Organic Compound Analysis. (n.d.). PDF - Scribd.

- Sample Prep for Mass Spec. (2018, March 22). Biocompare: The Buyer's Guide for Life Scientists.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).

- 3,6-Dichloropyridazine(141-30-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- 5,6-DICHLORO-3(2H)-PYRIDAZINONE AldrichCPR. (n.d.). Sigma-Aldrich.

- Organic mass spectrometry at the beginning of the 21st century. (2025, August 5). PDF - ResearchGate.

- Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). (n.d.). The Royal Society of Chemistry.

- UV-Vis spectra for compounds 1, 2 and 3 in the visible region. (n.d.). ResearchGate.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

- UV-Visible Spectroscopy. (n.d.). MSU chemistry.

- Article - SciELO. (2024, November 13).

- 3,6-Dichloropyridazine-1,2- 15 N 2 , 3,6- 13 C 2. (n.d.). Sigma-Aldrich.

- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info.

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. Experimental Design [web.mit.edu]

- 3. amherst.edu [amherst.edu]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. eu-opensci.org [eu-opensci.org]

- 8. scribd.com [scribd.com]

- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Tips and tricks for successful MASS spec experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]

- 12. researchgate.net [researchgate.net]

- 13. ekwan.github.io [ekwan.github.io]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. youtube.com [youtube.com]

The Dawn of a Privileged Scaffold: An In-depth Technical Guide to the Early Discovery and History of the Pyridazinone Core

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyridazinone Core

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, stands as a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents.[1][2] This "wonder nucleus" is a versatile scaffold found in drugs with applications ranging from cardiovascular diseases to oncology and neurodegenerative disorders.[3][4] To fully appreciate the contemporary utility of this privileged structure, it is essential to delve into its origins, understanding the foundational chemical principles and the pioneering spirit that led to its discovery and early development. This guide provides a detailed exploration of the early history of the pyridazinone core, focusing on its initial synthesis and the key scientific minds that first brought it to light.

Part 1: The Genesis of a Heterocycle - Early Discovery and Foundational Syntheses

The story of the pyridazinone core is intrinsically linked to the broader exploration of diazines in the late 19th century. The initial forays into this chemical space were driven by a burgeoning understanding of organic structures and a desire to create novel molecular frameworks.

The Pioneering Synthesis of a Pyridazine Derivative by Emil Fischer (1886)

The first documented synthesis of a pyridazine-containing molecule is attributed to the renowned German chemist, Hermann Emil Fischer. In 1886, during his extensive investigations into the chemistry of hydrazines, which would later contribute to his Nobel Prize-winning work on sugars and purines, Fischer inadvertently created a pyridazine derivative.[5][6] His seminal work involved the condensation reaction of phenylhydrazine with levulinic acid.[5]

The choice of reactants was a logical extension of Fischer's deep understanding of hydrazine chemistry. Phenylhydrazine, which he had discovered, was known to react with carbonyl compounds to form phenylhydrazones. Levulinic acid, a readily available γ-ketoacid, provided the necessary dicarbonyl-equivalent backbone for cyclization.

Experimental Protocol: Fischer's Synthesis of a Pyridazine Derivative (1886) - A Modern Interpretation

-

Step 1: Phenylhydrazone Formation: Phenylhydrazine is reacted with levulinic acid in a suitable solvent. The nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl of levulinic acid, followed by dehydration to form the corresponding phenylhydrazone.

-

Step 2: Intramolecular Cyclization and Dehydration: Upon heating, the terminal nitrogen of the hydrazone moiety performs a nucleophilic attack on the carboxylic acid carbonyl. This is followed by the elimination of a water molecule to form the cyclic pyridazinone ring.

The causality behind this experimental design lies in the fundamental principles of condensation reactions, which were being actively explored at the time. The formation of a stable six-membered ring through the intramolecular reaction of a linear precursor with two reactive functional groups was a key synthetic strategy.

}

Figure 1: Conceptual workflow of Fischer's 1886 synthesis.

The First Synthesis of the Parent Pyridazine by Tauber (1895)

While Fischer's work provided the first entry into the pyridazine family, it was chemist Tauber who, in 1895, reported the first synthesis of the parent pyridazine heterocycle itself, without any substituents.[7] This was a significant milestone in establishing the fundamental structure of this class of compounds. Tauber's synthesis involved the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation.[5]

Part 2: Foundational Synthetic Methodologies for the Pyridazinone Core

Following the initial discoveries, the late 19th and early 20th centuries saw the development of more general and versatile methods for the synthesis of the pyridazinone core. These early methodologies laid the groundwork for the vast array of synthetic routes available to medicinal chemists today.

The Condensation of γ-Ketoacids with Hydrazines: A Cornerstone of Pyridazinone Synthesis

The most common and enduring method for the synthesis of 3(2H)-pyridazinones is the cyclocondensation of γ-ketoacids or their ester derivatives with hydrazine or substituted hydrazines.[8][9] This approach, a direct descendant of Fischer's initial discovery, offers a reliable and straightforward route to the pyridazinone scaffold. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization.

Generalized Experimental Protocol: Synthesis of 3(2H)-Pyridazinones from γ-Ketoacids

-

Step 1: Dissolution: The γ-ketoacid is dissolved in a suitable protic solvent, such as ethanol or acetic acid.

-

Step 2: Addition of Hydrazine: Hydrazine hydrate or a substituted hydrazine is added to the solution.

-

Step 3: Reflux: The reaction mixture is heated to reflux for a period of time, typically several hours, to drive the condensation and cyclization to completion.

-

Step 4: Isolation and Purification: Upon cooling, the pyridazinone product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.

The choice of a γ-ketoacid as a starting material is strategic. The 1,4-relationship between the ketone and carboxylic acid functionalities is perfectly pre-organized for the formation of a six-membered ring upon reaction with the dinucleophilic hydrazine. This inherent structural advantage is the primary reason for the prevalence and success of this synthetic route.

}

Figure 2: Key steps in the synthesis of pyridazinones from γ-ketoacids.

The Use of Maleic Anhydride and its Derivatives

Another significant early route to pyridazinones involves the use of maleic anhydride and its derivatives as starting materials.[7] The reaction with hydrazine hydrate leads to the formation of maleic hydrazide, which can be further functionalized. This method is particularly useful for the synthesis of pyridazinediones.

| Starting Material | Reagent | Key Product | Significance |

| Maleic Anhydride | Hydrazine Hydrate | Maleic Hydrazide | A key intermediate for further derivatization. |

| Substituted Maleic Anhydrides | Hydrazine Derivatives | Substituted Pyridazinediones | Allows for the introduction of diversity at various positions of the ring. |

Table 1: Early Synthetic Approaches Utilizing Maleic Anhydride

The Contributions of Siegmund Gabriel and the Broader Context of Heterocyclic Chemistry

While Emil Fischer's work is directly linked to the first pyridazinone synthesis, the contributions of other contemporary chemists, such as Siegmund Gabriel, were crucial in advancing the broader field of heterocyclic chemistry. Gabriel is renowned for the "Gabriel Synthesis" of primary amines, a method that utilizes potassium phthalimide.[10][11] Although not a direct pyridazinone synthesis, his work on nitrogen-containing heterocycles, including the first synthesis of phthalazine in 1893 and pyrimidine in 1899, contributed to the intellectual environment that fostered the exploration of diazine chemistry.[3][10] His development of robust methods for constructing nitrogen-containing rings provided valuable tools and insights for other chemists working in this area.

Part 3: Early Insights into the Properties and Potential of Pyridazinones

The initial interest in pyridazinones was primarily from a chemical synthesis and structural elucidation perspective. However, as the 20th century progressed, the unique chemical properties of the pyridazinone core began to be recognized, paving the way for the exploration of its biological potential. The presence of the vicinal nitrogen atoms and the lactam functionality imparts distinct electronic and hydrogen-bonding characteristics to the molecule, making it an attractive scaffold for interacting with biological targets. While the early reports focused on synthesis, the groundwork laid by pioneers like Fischer and Tauber was the essential first step that enabled future generations of scientists to uncover the vast therapeutic potential of the pyridazinone core.

Conclusion

The early history of the pyridazinone core is a testament to the systematic and insightful approach of the pioneers of organic chemistry. From Emil Fischer's serendipitous discovery during his fundamental studies of hydrazines to the development of more general synthetic methods, the foundational work of the late 19th and early 20th centuries established the chemical basis for what would become one of the most important heterocyclic scaffolds in medicinal chemistry. Understanding this history not only provides a fascinating glimpse into the evolution of chemical synthesis but also offers a deeper appreciation for the intellectual legacy upon which modern drug discovery is built.

References

-

Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

-

Siegmund Gabriel. Prabook. [Link]

-

Siegmund Gabriel. Wikipedia. [Link]

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]

-

Gabriel synthesis. ResearchGate. [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, and biological applications. ResearchGate. [Link]

-

Pyridazine. Wikipedia. [Link]

-

Siegmund Gabriel. Wikipedia (German). [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

-

Synthesis and Reactions of Some New Pyridazinones. Semantic Scholar. [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

-

Gabriel synthesis. Wikipedia. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

-

Synthesis of Pyridazine. ChemTube3D. [Link]

-

Pyridazine. University of California, Irvine. [Link]

-

Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine. ResearchGate. [Link]

-

Synthesis of pyridazines. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Siegmund Gabriel - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Pyridazine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. iglobaljournal.com [iglobaljournal.com]

- 10. prabook.com [prabook.com]

- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]

physicochemical properties of 5,6-Dichloropyridazin-3(2H)-one

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dichloropyridazin-3(2H)-one

Executive Summary

5,6-Dichloropyridazin-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridazine core, functionalized with reactive chlorine atoms and a lactam moiety, makes it a versatile scaffold for the synthesis of novel derivatives with potential biological activity. This guide provides a comprehensive overview of its known physicochemical properties, drawing from available database information and analogous structures. It further outlines detailed experimental protocols for the full characterization of the molecule, ensuring researchers and drug development professionals have a robust framework for its evaluation and application. The narrative emphasizes the causality behind experimental choices and establishes a self-validating system for data acquisition and interpretation.

Introduction: The Versatility of the Pyridazine Scaffold

The pyridazine ring system is a "privileged scaffold" in drug design, appearing in numerous natural and synthetic compounds with diverse biological activities.[1] Derivatives of pyridazine are noted for their wide-ranging biological effects.[2] The subject of this guide, 5,6-Dichloropyridazin-3(2H)-one, represents a key synthetic intermediate. The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, providing convenient handles for molecular elaboration and the generation of compound libraries for drug discovery screening.[2][3] Understanding its core physicochemical properties is the foundational first step for any researcher aiming to leverage this molecule in synthetic campaigns or biological assays.

Chemical Identity and Structure

A precise understanding of a molecule's identity is paramount before undertaking any experimental work.

-

IUPAC Name : 5,6-dichloro-2H-pyridazin-3-one[4]

-

Alternate IUPAC Name : 3,4-dichloro-1H-pyridazin-6-one[4]

-

CAS Number : 17285-36-8[4]

-

Molecular Formula : C₄H₂Cl₂N₂O[4]

-

Synonyms : 5,6-Dichloropyridazin-3(2H)-one, 5,6-dichloro-2H-pyridazin-3-one[4]

The structure consists of a dihydropyridazinone ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms, with a ketone group. It is substituted with two chlorine atoms at the 5 and 6 positions. The presence of the N-H bond and the carbonyl group allows for tautomerism, though it predominantly exists in the lactam form shown.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems, influencing everything from solubility and reactivity to absorption and metabolism.

Data Summary Table

| Property | Value / Description | Source |

| Molecular Weight | 164.97 g/mol | [4][5] |

| Appearance | Expected to be a white to yellow or brown crystalline powder, based on analogous structures. | [6] |

| Melting Point | Data not available. The related isomer, 4,5-Dichloropyridazin-3(2H)-one, melts at 200-206°C.[5][6] | N/A |

| Solubility | Quantitative data not available. Expected to have low solubility in non-polar organic solvents and moderate solubility in polar aprotic solvents like DMSO and DMF. | N/A |

| Lipophilicity (XLogP3) | 1.2 | [4] |

| pKa | Data not available. The N-H proton is weakly acidic due to the adjacent carbonyl group. | N/A |

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While specific spectral data for this compound is not widely published, the expected characteristics can be predicted. A general workflow for acquiring this data is presented in the experimental section.

Expected Spectroscopic Features:

-

¹H NMR (Proton NMR) : In a solvent like DMSO-d₆, one would expect to observe a singlet for the proton on the pyridazine ring (C4-H) and a broader singlet for the amide proton (N2-H), which may exchange with D₂O.

-

¹³C NMR (Carbon NMR) : Four distinct signals are predicted: one for the carbonyl carbon (C3), and three for the carbons of the heterocyclic ring (C4, C5, C6). The carbons bonded to chlorine (C5, C6) would appear downfield.

-

Infrared (IR) Spectroscopy : Key vibrational bands would include a strong C=O stretch (typically ~1650-1700 cm⁻¹) for the amide carbonyl, an N-H stretch (~3200-3400 cm⁻¹), and C-Cl stretches in the fingerprint region (~600-800 cm⁻¹).

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion (M⁺) peak. A characteristic isotopic pattern for two chlorine atoms (an M, M+2, and M+4 pattern with an approximate ratio of 9:6:1) would be a definitive indicator of the compound's identity.

Experimental Protocols for Full Characterization

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for determining the key physicochemical properties.

Workflow for Physicochemical Characterization

Caption: General workflow for the comprehensive physicochemical characterization.

Protocol: Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad range indicates the presence of impurities.

-

Sample Preparation : Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end.

-

Apparatus : Insert the capillary tube into a calibrated melting point apparatus.

-

Measurement : Heat the sample at a ramp rate of 1-2°C per minute near the expected melting point.

-

Recording : Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Validation : Repeat the measurement two more times and calculate the average.

Protocol: Solubility Determination (Shake-Flask Method)

Causality: Solubility data is critical for designing reaction conditions, formulation for biological assays, and predicting bioavailability.

-

System Preparation : Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration : Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separation : Allow the suspension to settle. Centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Quantification : Carefully extract an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy with a pre-determined calibration curve.[7][8]

-

Reporting : Express solubility in units such as mg/mL or mol/L.

Protocol: Spectroscopic Analysis

Causality: Unambiguous structural confirmation is the cornerstone of chemical research. Each technique provides complementary information about the molecular framework.

-

¹H and ¹³C NMR : Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

FT-IR : Prepare a sample as a KBr pellet or a thin film on a salt plate. Acquire the spectrum using an FT-IR spectrometer, collecting at least 16 scans for a good signal-to-noise ratio.

-

Mass Spectrometry : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile). Analyze using an MS technique such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.[7]

Reactivity and Applications in Drug Discovery

The synthetic utility of 5,6-Dichloropyridazin-3(2H)-one is primarily derived from the reactivity of its two chlorine substituents. As electron-withdrawing groups on an electron-deficient pyridazine ring, they are activated towards nucleophilic aromatic substitution (SₙAr). This allows for the strategic introduction of various functional groups.

Nucleophilic Aromatic Substitution (SₙAr) Pathway

Caption: Key reaction pathway for derivatization of the scaffold.

This reactivity is a cornerstone of its application in drug discovery. By reacting 5,6-Dichloropyridazin-3(2H)-one with a diverse range of amines, alcohols, or thiols, chemists can rapidly generate libraries of novel compounds.[2][3] This strategy is a common and effective approach in modern medicinal chemistry to explore the structure-activity relationship (SAR) of a new chemical series and identify lead compounds for development.[9][10][11] The resulting substituted pyridazinones can be screened for activity against a wide array of biological targets.

Conclusion

5,6-Dichloropyridazin-3(2H)-one is a valuable chemical entity characterized by a stable heterocyclic core and reactive chlorine substituents. While a complete, publicly available dataset of its physicochemical properties is sparse, this guide has synthesized the known information and, critically, provided a comprehensive set of authoritative protocols for its full experimental determination. By following the outlined methodologies for characterization and leveraging its inherent reactivity, researchers in drug discovery and materials science can effectively utilize this compound as a foundational building block for the development of novel and functional molecules.

References

-

5,6-Dichloropyridazin-3(2H)-one | C4H2Cl2N2O | CID 320690. PubChem. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331. PubChem. [Link]

-

3,6-Dichloropyridazine. CAS Common Chemistry. [Link]

-

Analytical Methods. RSC Publishing. [Link]

-

Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. ResearchGate. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

5,6-Dichloro-2,3-dicyanopyrazine | C6Cl2N4 | CID 607820. PubChem. [Link]

-

Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. [Link]

-

chemical studies on 3,6-dichloropyridazine. Journal of American Science. [Link]

-

Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

-

Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Der Pharma Chemica. [Link]

-

Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. [Link]

-

Spectrophotometric determination of drugs using 2,3 dichloro 5,6 dicyano p-benzoquinone as analytical reagent. ResearchGate. [Link]

-

Recent applications of click chemistry in drug discovery. ResearchGate. [Link]

-

Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. National Institutes of Health (NIH). [Link]

-

Sustainable Drug Discovery of Multi-Target-Directed Ligands for Alzheimer's Disease. National Institutes of Health (NIH). [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

-

Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. National Institutes of Health (NIH). [Link]

-

Spectrophotometric determination of drugs using 2,3-dichloro 5,6-dicyano p- benzoquinone as analytical reagent. ResearchGate. [Link]

-

Dichloropalladium(II). PubChem. [Link]

-

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one | C9H6Cl2N4O | CID 135564536. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jofamericanscience.org [jofamericanscience.org]

- 3. sanad.iau.ir [sanad.iau.ir]

- 4. 5,6-Dichloropyridazin-3(2H)-one | C4H2Cl2N2O | CID 320690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,5-Dichloropyridazin-3(2H)-one, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. L07413.06 [thermofisher.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. researchgate.net [researchgate.net]

- 11. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

tautomerism in dichloropyridazinone compounds

Analyzing Dichloropyridazinone Tautomerism